molecular formula C73H97N21O26S B054795 Drosulfakinin II CAS No. 117457-91-7

Drosulfakinin II

Cat. No. B054795
M. Wt: 1716.7 g/mol
InChI Key: CUWHSGFFPVGQHQ-OXPAFWBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drosulfakinin II (DSK II) is a neuropeptide that has been identified in insects, including Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to play a role in a variety of physiological processes, including feeding behavior, locomotion, and stress response. DSK II has been found to be involved in the regulation of feeding behavior, and has been the subject of extensive scientific research.

Mechanism Of Action

DSK II acts on a specific receptor, known as the DSK receptor. The binding of DSK II to this receptor triggers a signaling cascade that ultimately leads to the physiological effects of the peptide. The exact mechanism of action of DSK II is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway.

Biochemical And Physiological Effects

DSK II has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate gut motility and nutrient absorption, and to increase the release of digestive enzymes. DSK II has also been implicated in the regulation of feeding behavior, and has been found to affect the levels of circulating glucose and lipids.

Advantages And Limitations For Lab Experiments

DSK II has several advantages for use in laboratory experiments. It is relatively easy to synthesize using SPPS, and is stable under a variety of conditions. However, one limitation of DSK II is that it is only found in insects, which limits its applicability to other organisms.

Future Directions

There are several future directions for research on DSK II. One area of interest is the identification of other peptides and receptors that interact with DSK II, which could shed light on the broader physiological roles of this neuropeptide. Another direction is the use of DSK II as a potential therapeutic target for the treatment of metabolic disorders, such as obesity and diabetes. Finally, the development of new methods for the synthesis and purification of DSK II could facilitate its use in a wider range of laboratory experiments.

Synthesis Methods

DSK II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting material. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

DSK II has been the subject of extensive scientific research, particularly in the field of insect physiology. It has been found to play a role in the regulation of feeding behavior, and has been implicated in the control of gut motility and nutrient absorption. DSK II has also been shown to be involved in stress response and locomotion.

properties

CAS RN

117457-91-7

Product Name

Drosulfakinin II

Molecular Formula

C73H97N21O26S

Molecular Weight

1716.7 g/mol

IUPAC Name

(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

CUWHSGFFPVGQHQ-OXPAFWBESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN

SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN

sequence

GGDDQFDDYGXMRFG

synonyms

Drosophila-sulfated tyrosine-kinin activity II
drosulfakinin II
DSK-II

Origin of Product

United States

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